molecular formula C12H15NS B13524995 1-(1-Benzothiophen-2-yl)-2-methylpropan-2-amine

1-(1-Benzothiophen-2-yl)-2-methylpropan-2-amine

Katalognummer: B13524995
Molekulargewicht: 205.32 g/mol
InChI-Schlüssel: VWGDOGNNZBXMGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Benzothiophen-2-yl)-2-methylpropan-2-amine is an organic compound belonging to the class of benzothiophenes Benzothiophenes are aromatic heterocyclic compounds containing a benzene ring fused to a thiophene ring

Vorbereitungsmethoden

The synthesis of 1-(1-Benzothiophen-2-yl)-2-methylpropan-2-amine typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and suitable benzene precursors.

    Introduction of the Amino Group: The amino group can be introduced via amination reactions, often using reagents such as ammonia or amines under specific conditions.

    Methylation: The final step involves the methylation of the intermediate compound to obtain this compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Analyse Chemischer Reaktionen

1-(1-Benzothiophen-2-yl)-2-methylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

    Addition: Addition reactions can occur at the double bonds present in the benzothiophene ring, leading to the formation of various adducts.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(1-Benzothiophen-2-yl)-2-methylpropan-2-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and optoelectronic devices.

    Biological Research: It is used in studies investigating its interactions with biological targets, including receptors and enzymes.

    Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a precursor for other chemical compounds.

Wirkmechanismus

The mechanism of action of 1-(1-Benzothiophen-2-yl)-2-methylpropan-2-amine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing signaling pathways and physiological responses. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-(1-Benzothiophen-2-yl)-2-methylpropan-2-amine can be compared with other similar compounds, such as:

    1-(1-Benzothiophen-2-yl)cyclohexylpiperidine: This compound has a similar benzothiophene core but differs in its cyclohexylpiperidine moiety, leading to different pharmacological properties.

    2-(1-Benzothiophen-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one: This compound has a benzothiophene core with a hydroxyphenyl group, making it useful in different chemical and biological contexts.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Eigenschaften

Molekularformel

C12H15NS

Molekulargewicht

205.32 g/mol

IUPAC-Name

1-(1-benzothiophen-2-yl)-2-methylpropan-2-amine

InChI

InChI=1S/C12H15NS/c1-12(2,13)8-10-7-9-5-3-4-6-11(9)14-10/h3-7H,8,13H2,1-2H3

InChI-Schlüssel

VWGDOGNNZBXMGM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CC1=CC2=CC=CC=C2S1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.